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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptidic cholecystokinin-1 receptor
(CCK1R) agonist, GI 181771, and various peptide CCK analogs concerning their effects on
food intake. The analysis is supported by experimental data from preclinical and clinical
studies, with a focus on quantitative outcomes, experimental methodologies, and underlying
signaling mechanisms.

Executive Summary

Cholecystokinin (CCK) is a crucial peptide hormone in the regulation of satiety and food intake.
Consequently, its receptors have been a key target for the development of anti-obesity
therapeutics. While peptide CCK analogs have consistently demonstrated efficacy in reducing
food intake in preclinical models, the non-peptidic small molecule agonist Gl 181771 (also
known as GI1181771X) failed to produce weight loss in clinical trials. This guide elucidates the
differences in their effects, highlighting the translational gap between preclinical efficacy and
clinical outcomes.

Quantitative Comparison of Effects on Food Intake

The following table summarizes the quantitative effects of Gl 181771 and representative
peptide CCK analogs on food intake from published studies. A significant challenge in directly
comparing these compounds is the lack of publicly available, specific quantitative data on food
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intake reduction for Gl 181771 from its clinical trials. The available reports focus on the primary
endpoint of weight loss, which was not met.
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Species/Po
Compound .
pulation

Dose

Route of
Administrat
ion

Key Finding
on Food Source

Intake

Overweight/O

bese Humans

Gl 181771

Various

Oral

No significant
long-term
effect on
body weight.
Effects on
liquid food
intake were
described as
"variable,"
with

[1](2]

significant
reduction
only at doses
(=8 mg) that
induced
vomiting.[1]

[2]

NN9056
(Peptide
Analog)

Obese
Gottingen
Minipigs

Low Dose (2-
5 nmol/kg),
High Dose
(10 nmol/kg)

Subcutaneou

s (once dalily)

Significant
reduction in
accumulated
food intake
over 13
weeks. Low
Dose: 51.5 +
13.8 kg; High
Dose: 41.8 +
12.6 kg;
Vehicle: 86.5
+19.5 kg.[3]

[3]

JMV-180
(Peptide
Analog)

Mice

Not specified

Intraperitonea
I

Potently [4]
suppressed
intake of a

liquid diet.
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The effect
was blocked
by a selective
CCK-A
receptor

antagonist.

Failed to
suppress

intake of a
JMV-180

) - Intraperitonea  liquid diet. It
(Peptide Rats Not specified

antagonized
Analog) ]

the anorectic

effects of

CCK-8.

Signaling Pathways and Mechanism of Action

Both GI 181771 and peptide CCK analogs exert their effects by activating the CCK1 receptor, a
G protein-coupled receptor. Activation of CCK1R initiates a cascade of intracellular signaling
events that ultimately lead to a sensation of satiety. The primary signaling pathways involved
are:

o Gg-protein coupled pathway: This is the classical pathway for CCK1R. Activation of Gq leads
to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

e Gs-protein coupled pathway: CCK1R can also couple to Gs proteins, leading to the
activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (CAMP).[5]

o Downstream Kinase Cascades: Activation of these primary pathways leads to the stimulation
of several downstream kinase cascades, including the Phosphoinositide 3-kinase
(PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated
protein kinase (MAPK) pathways (ERK, JNK, and p38).[4] These pathways are involved in
regulating cellular processes that contribute to the overall physiological response to CCK.
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Below is a diagram illustrating the key signaling pathways activated by CCK1R agonists.

Click to download full resolution via product page

CCK1 Receptor Signaling Pathway

Experimental Protocols
Study of NN9056 in Obese Goéttingen Minipigs|[3]

o Objective: To determine the effect of the long-acting CCK-1 receptor-selective analog
NN9056 on food intake and body weight.

e Subjects: Obese Gottingen Minipigs.
e Treatment Groups:
o Vehicle control

o NN9056 low dose (regulated from 5 to 2 nmol/kg)
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o NN9056 high dose (10 nmol/kg)

o Administration: Subcutaneous (s.c.) injection once daily for 13 weeks.
e Measurements:

o Food intake was measured daily.

o Body weight was measured twice weekly.

o An intravenous glucose tolerance test (IVGTT) was performed at the end of the treatment
period.

Study of JMV-180 in Mice and Rats[4]

» Objective: To compare the effects of the CCK analog JMV-180 on food intake in rats and
mice.

e Subjects: Male mice and rats.

o Treatment: Intraperitoneal (i.p.) injection of IMV-180. In some experiments, JMV-180 was co-
administered with CCK-8 or a CCK-A receptor antagonist (A-70104).

e Measurements:
o Intake of a liquid diet was measured.

o Locomotor activity was also assessed in rats.

Clinical Trial of GI 181771 in Overweight and Obese
Patients[1]

o Objective: To test the hypothesis that the selective CCK-A agonist GI1181771X induces
weight loss.

e Subjects: Patients with a body mass index = 30 or = 27 kg/m 2 with concomitant risk factors.

o Study Design: 24-week, double-blind, randomized, placebo-controlled trial.
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e Treatment Groups:

o Placebo

o Different doses of GI181771X
« Intervention: Treatment was administered alongside a hypocaloric diet.
e Primary Efficacy Endpoint: Absolute change in body weight.

o Safety Monitoring: Abdominal ultrasound and magnetic resonance imaging were used to
monitor pancreatic and gallbladder effects.

The workflow for a typical preclinical in-vivo study evaluating the effect of a CCK1R agonist on
food intake is depicted below.
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Discussion and Conclusion

The data presented reveal a stark contrast between the effects of the non-peptidic CCK1R
agonist GI 181771 and peptide CCK analogs on food intake and body weight.

Peptide CCK analogs, such as NN9056 and JMV-180 (in mice), have demonstrated a clear and
significant reduction in food intake in preclinical models. The long-acting nature of NN9056
translated into a sustained reduction in food intake and subsequent weight loss in obese
minipigs over a 13-week period.[3] This suggests that potent and sustained activation of the
CCK1R by peptide agonists can lead to meaningful reductions in energy intake.

In contrast, Gl 181771 failed to demonstrate efficacy in a long-term clinical trial for obesity.[1]
While it is a selective CCK-A agonist, its effect on food intake in humans was not robust
enough to induce weight loss. The "variable" effects on food intake and the emergence of
dose-limiting gastrointestinal side effects, such as vomiting, suggest a narrow therapeutic
window.[1] It is hypothesized that while GI 181771 can induce short-term satiety signals, these
may not be sufficient to overcome the complex, redundant pathways that regulate long-term
energy balance.[2] Furthermore, the adverse effects likely hindered patient compliance and the
ability to administer doses high enough for a sustained anorectic effect.

In conclusion, while both GI 181771 and peptide CCK analogs target the same receptor, their
pharmacological properties and resulting in-vivo effects differ significantly. The success of
peptide analogs in preclinical studies highlights the potential of the CCK system as an anti-
obesity target. However, the failure of GI 181771 underscores the challenges in translating this
concept to a safe and effective oral small molecule therapeutic. Future research in this area
should focus on developing compounds with a wider therapeutic index and a more sustained
effect on satiety without inducing significant adverse gastrointestinal events.
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compared-to-peptide-cck-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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